molecular formula C16H17N3O3S B2945801 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide CAS No. 1448131-27-8

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2945801
CAS No.: 1448131-27-8
M. Wt: 331.39
InChI Key: GYVRGYJHLPWSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research into sulfonamides, including compounds structurally related to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide, has led to the discovery of novel heterocyclic compounds with significant antibacterial properties. Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities against various strains. This research indicates the potential of sulfonamide compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Antimicrobial Agents

Further investigations into sulfonamide derivatives have uncovered their potential as effective anticancer and antimicrobial agents. Debbabi et al. (2017) synthesized novel pyridin-N-ethyl-N-methylbenzenesulfonamides, demonstrating significant antitumor activities against specific cancer cell lines and notable antibacterial activity, especially against gram-negative bacteria. Molecular docking studies provided insights into the compounds' mechanisms of action, highlighting their potential in cancer therapy and infection control (Debbabi et al., 2017).

Novel Sulfenylating Agents

Wang et al. (2017) explored N-hydroxy sulfonamides as new sulfenylating agents, offering a method to functionalize aromatic compounds with high regioselectivity and yield. This research opens pathways for creating structurally diverse thioethers, potentially useful in various pharmaceutical and chemical synthesis applications (Wang et al., 2017).

Antitumor Sulfonamide Hybrids

The creation of sulfonamide-based hybrid compounds has been a significant area of research, with compounds exhibiting a range of biological activities, including antitumor effects. Ghomashi et al. (2022) reviewed recent advances in two-component sulfonamide hybrids, underscoring their potential in developing new therapeutic agents with enhanced pharmacological profiles (Ghomashi et al., 2022).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , playing a significant role in cell biology .

Mode of Action

One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide might interact with its targets in a similar way, leading to changes in cell cycle progression and protein synthesis.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

As mentioned earlier, a similar compound was found to induce cell apoptosis, arrest the cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that the compound might have similar effects on the molecular and cellular level.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-19-11-14(13-6-2-3-7-15(13)19)16(20)10-18-23(21,22)12-5-4-8-17-9-12/h2-9,11,16,18,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVRGYJHLPWSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.